RO0270608

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1160849-72-8 |

|---|---|

Molecular Formula |

C23H18Cl3N3O4 |

Molecular Weight |

506.8 g/mol |

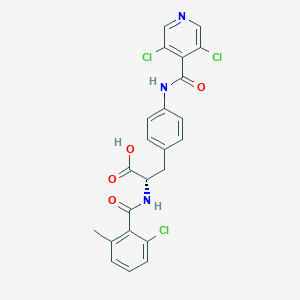

IUPAC Name |

(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |

InChI Key |

WCGJWHNYKVSSFL-SFHVURJKSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RO0270608

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0270608 is a potent and selective dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. As the active metabolite of the prodrug R411, this compound exhibits significant anti-inflammatory properties by inhibiting the adhesion and migration of leukocytes to sites of inflammation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to this compound and its Molecular Targets

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 (VLA-4) and α4β7 integrins, respectively. These integrins are primarily expressed on leukocytes and are pivotal for their trafficking and recruitment to inflammatory sites.

-

α4β1 (VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells, and to an alternatively spliced domain of fibronectin in the ECM.[3] The α4β1-VCAM-1 interaction is a key step in the extravasation of lymphocytes, monocytes, and eosinophils into inflamed tissues throughout the body.[3]

-

α4β7: This integrin predominantly binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelium of the gastrointestinal tract.[4] This interaction is critical for the homing of T-lymphocytes to the gut-associated lymphoid tissue (GALT).

This compound acts as a competitive antagonist for both α4β1 and α4β7 integrins, thereby preventing their binding to their respective ligands. This dual antagonism effectively blocks leukocyte adhesion and migration, underpinning its therapeutic potential in inflammatory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, demonstrating its potent inhibitory activity.

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (α4β7-mediated cell adhesion) | 33 nM | Human T-cells | [1] |

| IC50 (T-cell proliferation) | 30 nM | Human T-cell/VCAM co-stimulation assay | [1] |

| Inhibition of VCAM-1 binding to α4β1 | Effective Inhibition Observed | Human Ramos cells | [1] |

Signaling Pathways Modulated by this compound

The binding of integrins to their ligands initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which regulates cell behavior such as proliferation, survival, and migration. By blocking the initial ligand-binding step, this compound effectively inhibits these downstream pathways.

The primary signaling pathways affected by the dual antagonism of α4β1 and α4β7 integrins converge on the regulation of the actin cytoskeleton, cell polarity, and cell migration. Key downstream effectors include small GTPases of the Rho family, such as Rac1 and RhoA, and the non-receptor tyrosine kinase c-Src.

Logical Flow of this compound's Mechanism of Action

The following diagram illustrates the logical sequence of events through which this compound exerts its therapeutic effect.

Caption: Logical flow of this compound's inhibitory action.

Downstream Signaling Cascade Affected by Dual α4β1/α4β7 Inhibition

This diagram details the key intracellular signaling molecules and pathways that are inhibited by this compound's dual antagonism.

Caption: Downstream signaling of dual α4β1/α4β7 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of α4 integrin antagonists like this compound.

Cell-Based Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the inhibitory effect of this compound on the binding of α4β1-expressing cells to VCAM-1.

Objective: To determine the IC50 value of this compound for the inhibition of α4β1-mediated cell adhesion.

Materials:

-

96-well microtiter plates

-

Recombinant human VCAM-1/Fc chimera

-

Bovine Serum Albumin (BSA)

-

α4β1-expressing cell line (e.g., Jurkat or Ramos cells)

-

Calcein-AM (fluorescent dye)

-

This compound

-

Assay buffer (e.g., HBSS with 1 mM MnCl2)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 100 µL of VCAM-1/Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label the α4β1-expressing cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions for 30 minutes at 37°C.

-

Transfer 100 µL of the cell/compound mixture to each VCAM-1-coated well.

-

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells three times with assay buffer to remove non-adherent cells.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of adhesion against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow for Evaluating an α4 Integrin Antagonist

The following diagram outlines a typical workflow for the preclinical evaluation of an α4 integrin antagonist.

Caption: Preclinical workflow for an α4 integrin antagonist.

Conclusion

This compound is a dual antagonist of α4β1 and α4β7 integrins that effectively inhibits leukocyte adhesion and migration. Its mechanism of action is centered on the blockade of the interaction between these integrins and their respective ligands, VCAM-1 and MAdCAM-1. This leads to the downstream inhibition of signaling pathways that are crucial for cell motility, thereby reducing the inflammatory response. The potent and selective nature of this compound, as demonstrated by in vitro assays, underscores its potential as a therapeutic agent for the treatment of various inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CONTROL OF α4β7 INTEGRIN EXPRESSION AND CD4 T CELL HOMING BY THE β1 INTEGRIN SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

RO0270608: A Dual α4β1/α4β7 Integrin Antagonist for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0270608, the active metabolite of the prodrug R411 (valategrast), is a potent small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play critical roles in the trafficking and recruitment of lymphocytes to sites of inflammation. The dual antagonism of this compound presents a promising avenue for the investigation of therapeutic strategies for a range of inflammatory and autoimmune diseases, including asthma, inflammatory bowel disease (IBD), and multiple sclerosis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and associated signaling pathways related to this compound.

Core Mechanism of Action

Integrins are heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion. The α4β1 integrin, through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, is crucial for the recruitment of lymphocytes, monocytes, and eosinophils to inflamed tissues throughout the body. The α4β7 integrin specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on the endothelium of post-capillary venules in the gastrointestinal tract.

This compound competitively binds to the ligand-binding site of both α4β1 and α4β7 integrins, thereby preventing their interaction with VCAM-1 and MAdCAM-1, respectively. This blockade inhibits the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, ultimately reducing the inflammatory response at the target tissue.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activities of this compound.

| Assay Type | Target | Ligand/Stimulus | Cell Type | Endpoint | IC50 (nM) |

| Cell Adhesion | α4β7 | MAdCAM-1 | - | Inhibition of cell adhesion | 33[1] |

| T-Cell Proliferation | α4β1 | VCAM-1/anti-CD3 | Human T-cells | Inhibition of T-cell proliferation | 30[1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's activity.

α4β7-Mediated Cell Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of α4β7-expressing cells to its ligand, MAdCAM-1.

Materials:

-

96-well microplate

-

Recombinant human MAdCAM-1-Fc chimera

-

α4β7-expressing cells (e.g., RPMI 8866 cell line)

-

Assay buffer (e.g., RPMI 1640 with 1% penicillin/streptomycin and 10% FBS)

-

Adhesion buffer (e.g., 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

This compound or other test compounds

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with recombinant human MAdCAM-1-Fc at an appropriate concentration (e.g., 1-5 µg/mL) in a suitable coating buffer overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

-

Cell Preparation: Label α4β7-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.

-

Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound or control vehicle for 30-60 minutes at 37°C.[2]

-

Adhesion: Add the cell suspension to the MAdCAM-1-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the vehicle control and determine the IC50 value.

T-Cell Proliferation Assay (VCAM-1/anti-CD3 Co-stimulation)

This assay assesses the effect of compounds on T-cell proliferation induced by the co-stimulation of the T-cell receptor (TCR) and α4β1 integrin.

Materials:

-

96-well, flat-bottom microplate

-

Anti-human CD3 antibody (e.g., OKT3)

-

Recombinant human VCAM-1-Fc chimera

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

-

This compound or other test compounds

-

Flow cytometer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with anti-human CD3 antibody and recombinant human VCAM-1-Fc at optimal concentrations overnight at 4°C.

-

Cell Preparation: Isolate human PBMCs or T-cells and label them with a cell proliferation dye as per the manufacturer's instructions.

-

Compound Treatment: Resuspend the labeled cells in complete cell culture medium and add them to the coated wells. Add serial dilutions of this compound or vehicle control to the respective wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.

-

Staining and Acquisition: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. Analyze the dilution of the proliferation dye in the T-cell population using a flow cytometer.

-

Data Analysis: Determine the percentage of proliferating cells in each treatment group. Calculate the IC50 value for the inhibition of T-cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

In Vivo Preclinical Data

While specific in vivo data for this compound is limited in publicly available literature, studies on its parent compound, R411 (valategrast), provide insights into its potential efficacy. In a murine ovalbumin (OVA)-induced model of airway inflammation, intranasal administration of this compound was shown to abolish the accumulation of inflammatory cells. Further research using relevant animal models of inflammatory bowel disease and multiple sclerosis would be beneficial to fully elucidate the in vivo therapeutic potential of this compound.

Conclusion

This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro activity in inhibiting key inflammatory processes. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various inflammatory and autoimmune disorders. Future in vivo studies are warranted to fully characterize its efficacy and pharmacokinetic/pharmacodynamic profile in relevant disease models.

References

RO0270608: A Technical Guide to a Dual α4β1/α4β7 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO0270608 is the active metabolite of the prodrug R411 and functions as a potent, orally active dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are cell surface receptors that play a critical role in leukocyte trafficking and adhesion, making them key targets in the pathogenesis of inflammatory diseases. By inhibiting the interaction of these integrins with their respective ligands, this compound demonstrates significant anti-inflammatory properties, positioning it as a valuable tool for investigating allergic and other inflammatory responses.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of α4β1 and α4β7 integrins to their ligands on the vascular endothelium.

-

α4β1 Integrin: This integrin, expressed on leukocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This interaction is crucial for the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation. This compound has been shown to immediately reverse the binding of leukocytes to VCAM-1.

-

α4β7 Integrin: This integrin is primarily expressed on a subset of T lymphocytes and mediates their homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelium of post-capillary venules in the gastrointestinal tract.

By blocking these interactions, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its in vitro potency and pharmacokinetic parameters in humans.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value (nM) |

| IC50 | α4/β7 Mediated Cell Adhesion | 33 |

| IC50 | Human T-cell VCAM/anti-CD3 Costimulation Assay (T-cell Proliferation) | 30 |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (following intravenous infusion)

| Parameter | Mean ± SD |

| Total Clearance | 19.4 ± 7.1 L/h |

| Volume of Distribution | 93.1 ± 36.1 L |

| Terminal Half-life | 7.33 ± 2.29 hours |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (following single oral administration of R411)

| Parameter | Mean ± SD |

| Absolute Bioavailability | 27% ± 4% |

Signaling Pathways

The antagonism of α4β1 and α4β7 by this compound interrupts downstream signaling cascades that are crucial for cell adhesion, migration, and activation. The following diagrams illustrate the key signaling events inhibited by this compound.

Caption: α4β1 Integrin Signaling Pathway Inhibition by this compound.

Caption: α4β7 Integrin Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Human T-cell VCAM/anti-CD3 Costimulation Assay (T-cell Proliferation)

This assay measures the ability of a compound to inhibit T-cell proliferation stimulated by the engagement of the T-cell receptor (TCR) and the α4β1 integrin.

Materials:

-

96-well flat-bottom tissue culture plates

-

Anti-human CD3 antibody (e.g., clone OKT3)

-

Recombinant human VCAM-1/Fc chimera

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

Complete RPMI-1640 medium

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells twice with sterile PBS.

-

Add VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) to the wells and incubate for 2 hours at 37°C.

-

Wash the wells twice with sterile PBS to remove unbound VCAM-1.

-

-

Cell Preparation:

-

Isolate human PBMCs or T-cells from healthy donor blood.

-

If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Measurement of Proliferation:

-

CFSE Method: Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.

-

[3H]-Thymidine Method: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Experimental Workflow for T-cell Proliferation Assay.

α4/β7 Mediated Cell Adhesion Assay

This assay quantifies the ability of a compound to block the adhesion of α4β7-expressing cells to its ligand, MAdCAM-1.

Materials:

-

96-well flat-bottom tissue culture plates

-

Recombinant human MAdCAM-1/Fc chimera

-

α4β7-expressing cell line (e.g., RPMI 8866)

-

Cell labeling dye (e.g., Calcein-AM)

-

Adhesion buffer (e.g., RPMI 1640 with 20 mM HEPES and 2 mg/mL BSA)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with MAdCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells twice with PBS.

-

Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Wash the wells twice with PBS.

-

-

Cell Preparation:

-

Label the α4β7-expressing cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Assay:

-

Prepare serial dilutions of this compound in adhesion buffer.

-

Pre-incubate the labeled cells with the this compound dilutions or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the MAdCAM-1-coated plate.

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with adhesion buffer to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Murine Ovalbumin (OVA)-Induced Airway Inflammation Model

This in vivo model is used to assess the anti-inflammatory efficacy of compounds in a setting of allergic asthma.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound or other test compounds

-

Saline

-

Equipment for intraperitoneal and intranasal administration

-

Equipment for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) in saline.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intranasal) at a specified time before and/or during the challenge phase.

-

-

Challenge:

-

On days 24, 25, and 26, challenge the mice by intranasal administration of OVA (e.g., 10 µg in saline).

-

-

Assessment of Inflammation:

-

At 24-48 hours after the final challenge, euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.

-

Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer.

-

Perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) on cytospin preparations of the BAL fluid stained with a differential stain (e.g., Diff-Quik).

-

-

Data Analysis:

-

Compare the number of inflammatory cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

-

Calculate the percentage of inhibition of inflammatory cell accumulation.

-

Conclusion

This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to block leukocyte adhesion and trafficking makes it a significant research tool for studying the roles of these integrins in various inflammatory conditions and a potential therapeutic candidate for diseases such as asthma and inflammatory bowel disease. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in the function and application of this compound.

References

In-Depth Technical Guide: RO0270608 and its Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0270608 is a potent and selective dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, demonstrating significant anti-inflammatory properties. As the active metabolite of the prodrug R411 (valategrast), this compound effectively inhibits key molecular interactions that govern leukocyte adhesion and trafficking to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative anti-inflammatory activity, and detailed experimental protocols relevant to the evaluation of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammatory responses are critical for host defense but can lead to chronic and debilitating diseases when dysregulated. The recruitment of leukocytes from the bloodstream into inflamed tissues is a central process in inflammation, mediated by a family of cell surface receptors known as integrins. The α4β1 and α4β7 integrins, expressed on the surface of leukocytes, play a pivotal role in their adhesion to the vascular endothelium and subsequent migration into tissues.

This compound is a small molecule antagonist designed to block the function of both α4β1 and α4β7 integrins. By competitively inhibiting the binding of these integrins to their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1)—this compound effectively disrupts the inflammatory cascade. This dual antagonism presents a promising therapeutic strategy for a range of inflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the interaction between leukocytes and the endothelial lining of blood vessels. This process is crucial for the infiltration of immune cells into inflamed tissues.

-

α4β1 (VLA-4) Antagonism: The α4β1 integrin is expressed on various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It binds to VCAM-1, which is upregulated on the surface of endothelial cells in response to pro-inflammatory cytokines. This interaction is a key step in the recruitment of these cells to sites of inflammation throughout the body. By blocking the α4β1-VCAM-1 interaction, this compound inhibits the adhesion and transendothelial migration of these inflammatory cells.

-

α4β7 Antagonism: The α4β7 integrin is predominantly expressed on a subset of lymphocytes that home to the gut. Its primary ligand, MAdCAM-1, is expressed on the endothelium of post-capillary venules in the gastrointestinal tract. The α4β7-MAdCAM-1 interaction is therefore critical for lymphocyte trafficking to the gut-associated lymphoid tissue (GALT). By antagonizing this interaction, this compound can specifically reduce immune cell infiltration into the digestive tract, making it a potential therapeutic for inflammatory bowel diseases.

The dual antagonism of both α4β1 and α4β7 provides a broad-spectrum anti-inflammatory effect, with the potential to address inflammation in various tissues.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Ligand | Endpoint | IC50 Value | Reference |

| Cell Adhesion Assay | Human T-cells | MAdCAM-1 | Inhibition of cell adhesion | 33 nM | [1][2] |

| T-cell Proliferation Assay | Human T-cells | VCAM-1/anti-CD3 | Inhibition of T-cell proliferation | 30 nM | [1][2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Disease Model | Dosing Route | Endpoint | Result | Reference |

| Murine Model | Ovalbumin (OVA)-induced airway inflammation | Intranasal (i.n.) | Abolition of allergen-induced inflammatory cell accumulation | Effective | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Adhesion Assay

Objective: To determine the concentration of this compound required to inhibit 50% of α4β7-mediated cell adhesion (IC50).

Materials:

-

96-well microtiter plates

-

Recombinant human MAdCAM-1

-

Human T-lymphocytes (e.g., Jurkat cells)

-

This compound

-

Fluorescent dye (e.g., Calcein-AM)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with a solution of MAdCAM-1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Cell Labeling: Label human T-cells with a fluorescent dye according to the manufacturer's protocol.

-

Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the blocked wells.

-

Cell Adhesion: Add the fluorescently labeled T-cells to the wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

T-cell Proliferation Assay

Objective: To determine the concentration of this compound required to inhibit 50% of VCAM-1/anti-CD3 co-stimulated T-cell proliferation (IC50).

Materials:

-

96-well cell culture plates

-

Recombinant human VCAM-1

-

Anti-human CD3 antibody

-

Human peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

This compound

-

Cell proliferation reagent (e.g., [3H]-thymidine or CFSE)

-

Cell culture medium

-

Scintillation counter or flow cytometer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 and anti-CD3 antibody.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells.

-

Cell Seeding: Isolate T-cells from human PBMCs and add them to the wells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.

-

CFSE staining: Stain the T-cells with CFSE before seeding. After culture, analyze the dilution of CFSE by flow cytometry.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action targeting leukocyte trafficking. Its potent dual antagonism of α4β1 and α4β7 integrins has been demonstrated through robust in vitro and in vivo data. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in a variety of inflammatory disorders. Future studies should focus on expanding the in vivo characterization of this compound in diverse disease models and elucidating its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

The Pivotal Role of α4β1 and α4β7 Integrins in Orchestrating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7 are critical cell adhesion molecules that govern the trafficking and recruitment of leukocytes to sites of inflammation. Their distinct expression patterns and ligand specificities dictate the localization of immune cells to either peripheral tissues or the gastrointestinal tract, making them key players in a multitude of inflammatory diseases. Understanding the nuanced roles of these integrins, their signaling mechanisms, and the methodologies to study their function is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core functions of α4β1 and α4β7 in inflammation, detailed experimental protocols, and a quantitative summary of their interactions, aimed at facilitating advanced research and drug development in this field.

Introduction to α4β1 and α4β7 Integrins

Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4 subunit can pair with either the β1 or β7 subunit to form the α4β1 and α4β7 integrins, respectively. These integrins are primarily expressed on the surface of leukocytes and play a non-redundant role in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues.

-

α4β1 (VLA-4) is crucial for leukocyte trafficking to non-intestinal sites of inflammation. It is expressed on a wide range of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. Its primary ligand is the Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the surface of endothelial cells in response to inflammatory cytokines. The α4β1-VCAM-1 interaction mediates the rolling and firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent transmigration into the surrounding tissue. This integrin is implicated in the pathophysiology of diseases such as multiple sclerosis, asthma, and rheumatoid arthritis.[1]

-

α4β7 is the key "gut-homing" receptor for lymphocytes. Its expression is predominantly found on T and B lymphocytes that are destined to migrate to the gastrointestinal tract. The primary ligand for α4β7 is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is constitutively expressed on the high endothelial venules of Peyer's patches and the lamina propria of the gut.[1] The highly specific interaction between α4β7 and MAdCAM-1 ensures the targeted recruitment of immune cells to the intestinal mucosa, playing a central role in immune surveillance and the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1]

Quantitative Data on α4β1 and α4β7 Integrins

The precise function of α4β1 and α4β7 integrins is underpinned by their binding affinities to their respective ligands and their expression levels on different immune cell populations.

Table 1: Ligand Binding Affinities of α4 Integrins

| Integrin | Ligand | Recognition Motif | Binding Affinity (IC₅₀) | Reference Compound |

| α4β1 | VCAM-1 | Ile-Asp-Ser (IDS) | 4.6 nM | BIO1211 |

| α4β1 | Fibronectin (CS-1) | Leu-Asp-Val (LDV) | 5.5 nM | BIO1211 |

| α4β7 | MAdCAM-1 | Leu-Asp-Thr (LDT) | 4.95 x 10⁻⁷ M | Cyclopeptide 3c |

| α4β7 | VCAM-1 | Ile-Asp-Ser (IDS) | Lower affinity than MAdCAM-1 | - |

Data compiled from competitive solid-phase binding assays.[2][3]

Table 2: Expression of α4β1 and α4β7 on Human Leukocyte Subsets

| Leukocyte Subset | α4β1 Expression | α4β7 Expression | Predominant Homing |

| CD4+ T Cells | Predominantly expressed on circulating CD4+ T cells.[4] | Highly expressed on gut-tropic memory T cells.[5][6] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |

| CD8+ T Cells | Expressed on circulating CD8+ T cells.[7] | Expressed on gut-tropic CD8+ T cells.[5] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |

| B Cells | Expressed on circulating B cells.[5] | Predominantly expressed on B cells in the spleen, colonic lamina propria, and peripheral blood.[5] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |

| Monocytes | Predominantly expressed.[5] | Expressed on a subset of monocytes.[8] | Peripheral Tissues |

| Eosinophils | Highly expressed.[8] | Lower expression compared to α4β1.[8] | Peripheral Tissues |

| Natural Killer (NK) Cells | Expressed.[8] | Expressed on a subset of NK cells.[8] | Peripheral Tissues |

Expression patterns can be modulated by the local microenvironment and the activation state of the cells.

Signaling Pathways

Upon ligand binding, α4β1 and α4β7 integrins initiate intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. A key event in this process is the recruitment and activation of non-receptor tyrosine kinases, particularly Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of adaptor proteins like paxillin (B1203293).

α4β1 Signaling Cascade

The cytoplasmic tail of the α4 subunit directly binds to paxillin. This interaction is a critical early event in α4β1-mediated signaling. The recruitment of paxillin to the integrin complex facilitates the activation of FAK. Activated FAK can then phosphorylate other downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, which ultimately promotes cell migration and invasion.[9][10][11]

α4β7 Signaling Cascade

While the direct interaction with paxillin is a hallmark of the α4 subunit, the specific downstream signaling events of α4β7 are less well-defined but are thought to share similarities with α4β1 signaling, leading to FAK activation upon ligand engagement. The activation of FAK is a central event in integrin-mediated signaling, leading to cytoskeletal reorganization and cell motility.

Experimental Protocols

Investigating the function of α4β1 and α4β7 integrins requires specialized in vitro assays that mimic the physiological conditions of leukocyte trafficking.

Leukocyte Adhesion Assay under Shear Flow

This assay is designed to study the adhesion of leukocytes to endothelial cells or purified adhesion molecules under conditions that simulate blood flow.

Objective: To quantify the rolling and firm adhesion of leukocytes mediated by α4β1 or α4β7 integrins.

Materials:

-

Parallel-plate flow chamber.

-

Perfusion pump.

-

Inverted phase-contrast microscope with a camera.

-

Culture dishes coated with human umbilical vein endothelial cells (HUVECs) or purified VCAM-1/MAdCAM-1.

-

Isolated leukocytes (e.g., T lymphocytes, monocytes).

-

Perfusion medium (e.g., RPMI 1640).

-

Blocking antibodies against α4, β1, β7, VCAM-1, or MAdCAM-1.

Procedure:

-

Preparation of the Substrate:

-

Culture HUVECs to confluence in culture dishes. For studies of α4β1, stimulate HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Alternatively, coat culture dishes with purified VCAM-1 or MAdCAM-1 (1-5 µg/mL) overnight at 4°C.

-

-

Assembly of the Flow Chamber:

-

Assemble the parallel-plate flow chamber according to the manufacturer's instructions, incorporating the prepared culture dish as the lower surface.

-

-

Leukocyte Perfusion:

-

Resuspend isolated leukocytes in perfusion medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate a subset of leukocytes with blocking antibodies (10 µg/mL) for 30 minutes at room temperature for control experiments.

-

Perfuse the leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using the perfusion pump.

-

-

Data Acquisition and Analysis:

-

Record videos of leukocyte interactions with the substrate at multiple locations using the inverted microscope.

-

Analyze the videos to quantify the number of rolling cells, firmly adherent cells, and their velocities.

-

Compare the results between untreated and antibody-treated conditions to determine the specific contribution of α4β1 or α4β7.

-

T-Cell Transmigration Assay (Boyden Chamber)

This assay measures the ability of T cells to migrate through a porous membrane towards a chemoattractant, a process that can be dependent on integrin-mediated adhesion.

Objective: To assess the role of α4β1 and α4β7 integrins in T-cell migration.

Materials:

-

Transwell® inserts with a porous membrane (e.g., 5-8 µm pores).

-

24-well plates.

-

Isolated T cells.

-

Chemoattractants (e.g., CXCL12/SDF-1α for CXCR4-expressing cells).

-

Cell culture medium.

-

Blocking antibodies against α4, β1, or β7 integrins.

-

Flow cytometer or cell counter.

Procedure:

-

Preparation of the Assay Plate:

-

Place the Transwell® inserts into the wells of a 24-well plate.

-

Add the chemoattractant solution to the lower chamber (the well). Use medium without chemoattractant as a negative control.

-

-

T-Cell Preparation and Seeding:

-

Resuspend isolated T cells in cell culture medium at a concentration of 1-2 x 10⁶ cells/mL.

-

For blocking experiments, pre-incubate the T cells with specific anti-integrin antibodies (10 µg/mL) for 30 minutes.

-

Add the T-cell suspension to the upper chamber (the insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell® insert.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer or a hemocytometer.

-

Calculate the percentage of migration relative to the initial number of cells seeded.

-

Therapeutic Targeting of α4β1 and α4β7

The critical role of α4 integrins in inflammation has led to the development of several successful therapeutic agents that block their function.

-

Natalizumab (Tysabri®): A humanized monoclonal antibody that targets the α4 subunit, thereby blocking both α4β1 and α4β7 integrins. It is approved for the treatment of multiple sclerosis and Crohn's disease. By inhibiting the interaction of α4β1 with VCAM-1, natalizumab prevents the migration of lymphocytes across the blood-brain barrier. Its blockade of α4β7 contributes to its efficacy in Crohn's disease.

-

Vedolizumab (Entyvio®): A humanized monoclonal antibody that specifically targets the α4β7 integrin. This gut-selective therapy is approved for the treatment of ulcerative colitis and Crohn's disease. By blocking the interaction between α4β7 and MAdCAM-1, vedolizumab specifically inhibits the trafficking of lymphocytes to the gastrointestinal tract, thereby reducing intestinal inflammation with minimal systemic immunosuppressive effects.

Conclusion

The α4β1 and α4β7 integrins are central to the inflammatory process, acting as gatekeepers for leukocyte entry into specific tissues. Their distinct ligand preferences and expression patterns provide a framework for the targeted recruitment of immune cells. A thorough understanding of their function, the signaling pathways they initiate, and the experimental methods to probe their activity is essential for both basic research and the development of next-generation anti-inflammatory therapies. The continued investigation into the intricacies of α4 integrin biology holds immense promise for the treatment of a wide array of debilitating inflammatory disorders.

References

- 1. Alpha4 integrin binding interfaces on VCAM-1 and MAdCAM-1. Integrin binding footprints identify accessory binding sites that play a role in integrin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. αEβ7, α4β7 and α4β1 integrin contributions to T cell distribution in blood, cervix and rectal tissues: Potential implications for HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody secreting cells are critically dependent on integrin α4β7/MAdCAM-1 for intestinal recruitment and control of the microbiota during chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T cell-associated α4β7 but not α4β1 integrin is required for the induction and perpetuation of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Circulating Adaptive Immune Cells Expressing the Gut Homing Marker α4β7 Integrin Are Decreased in COVID-19 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Recruitment of focal adhesion kinase and paxillin to β1 integrin promotes cancer cell migration via mitogen activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

The Core of Inflammation Modulation: A Technical Guide to RO0270608, the Active Metabolite of R411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO0270608, the active metabolite of the prodrug R411. This compound is a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators in the inflammatory cascade. This document details the quantitative pharmacology, experimental protocols, and underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in inflammation and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, R411. R411 is a prodrug designed to enhance oral bioavailability, which is then converted in the body to the pharmacologically active metabolite, this compound.[1] Consequently, the in vitro potency of R411 is expected to be significantly lower than that of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | Cell Line | IC50 (nM) | Reference |

| α4β1 Integrin | Inhibition of VCAM-1 Binding | Ramos | 10 | [1] |

| α4β7 Integrin | Inhibition of MAdCAM-1 Mediated Cell Adhesion | - | 33 | [1] |

| T-Cell Proliferation | VCAM/anti-CD3 Costimulation | Human T-cells | 30 | [1] |

Table 2: Pharmacokinetic Properties of R411 and this compound in Healthy Volunteers

| Parameter | R411 (Oral Administration) | This compound (IV Infusion) | Reference |

| Dose | 200 mg (single dose) | 100 mg (single dose) | [2] |

| Absolute Bioavailability of this compound | 27% ± 4% | - | [2] |

| Terminal Half-life (t½) | - | 7.33 ± 2.29 hours | [2] |

| Total Clearance (CL) | - | 19.4 ± 7.1 L/h | [2] |

| Volume of Distribution (Vd) | - | 93.1 ± 36.1 L | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the activity of this compound.

Inhibition of α4β1 Integrin-Mediated Cell Adhesion to VCAM-1

This assay determines the ability of a compound to block the interaction between α4β1 integrin on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on endothelial cells.

Materials:

-

Ramos cells (or other leukocyte cell line expressing high levels of α4β1 integrin)

-

Recombinant human VCAM-1/Fc chimera

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other suitable fluorescent dye for cell labeling)

-

Test compound (this compound) and vehicle control

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat 96-well microplates with recombinant human VCAM-1/Fc overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a solution of BSA.

-

Cell Labeling: Label Ramos cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the labeled Ramos cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Adhesion: Add the pre-incubated cells to the VCAM-1 coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of α4β7 Integrin-Mediated Cell Adhesion to MAdCAM-1

This assay assesses the ability of a compound to inhibit the binding of α4β7 integrin on lymphocytes to its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is crucial for lymphocyte homing to the gut.

Materials:

-

RPMI 8866 cells (or other cell line expressing α4β7 integrin)

-

Recombinant human MAdCAM-1/Fc chimera

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Cell viability/counting reagent (e.g., CellTiter-Glo®)

-

Test compound (this compound) and vehicle control

-

Assay buffer

Procedure:

-

Plate Coating: Coat 96-well microplates with recombinant human MAdCAM-1/Fc overnight at 4°C.

-

Blocking: Wash the plates and block with a BSA solution.

-

Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells.

-

Cell Adhesion: Add RPMI 8866 cells to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for adhesion.

-

Washing: Carefully wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells by adding a cell viability reagent and measuring the resulting luminescence or fluorescence.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

T-Cell Proliferation Assay (VCAM-1/anti-CD3 Costimulation)

This assay evaluates the effect of the compound on T-cell proliferation, which is co-stimulated by T-cell receptor (TCR) activation and integrin-mediated adhesion.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated human T-cells

-

96-well tissue culture plates

-

Anti-CD3 antibody (e.g., OKT3)

-

Recombinant human VCAM-1/Fc chimera

-

Test compound (this compound) and vehicle control

-

Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

-

Cell culture medium

Procedure:

-

Plate Coating: Coat 96-well plates with anti-CD3 antibody and VCAM-1/Fc overnight at 4°C.

-

Cell Seeding: Isolate T-cells from PBMCs and seed them in the coated wells.

-

Compound Treatment: Add various concentrations of this compound or vehicle control to the wells.

-

Incubation: Culture the cells for a period of 3-5 days at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

For [3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the last 18-24 hours of culture. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

For CFSE-based assay: Stain T-cells with CFSE before seeding. After the culture period, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of α4β1 and α4β7 integrin binding to their ligands by this compound.

Caption: A simplified workflow from preclinical development to Phase I clinical trials for R411.

Caption: this compound blocks the downstream consequences of integrin activation.

References

RO0270608: A Technical Overview of a Dual α4β1/α4β7 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0270608 is the biologically active metabolite of the prodrug R411, a potent dual antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound demonstrates significant anti-inflammatory potential. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are key players in the immune response, facilitating the adhesion and migration of leukocytes from the bloodstream into inflamed tissues. Their central role in various inflammatory and autoimmune diseases has made them attractive targets for therapeutic intervention. This compound, the active metabolite of the orally administered prodrug R411, has been developed as a dual antagonist of both α4β1 and α4β7 integrins, with the potential for treating conditions such as asthma.

Mechanism of Action: Targeting Integrin-Mediated Leukocyte Adhesion

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of α4β1 and α4β7 integrins on the surface of leukocytes to their respective ligands on the vascular endothelium.

-

α4β1 (VLA-4) primarily interacts with VCAM-1 , which is expressed on inflamed endothelial cells in various tissues. This interaction is a critical step in the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation.

-

α4β7 binds to MAdCAM-1 , which is predominantly expressed on the endothelium of the gastrointestinal tract, and also to VCAM-1. This interaction is crucial for the trafficking of T-lymphocytes to the gut-associated lymphoid tissue (GALT).

By blocking these interactions, this compound effectively reduces the infiltration of inflammatory cells into target tissues, thereby mitigating the inflammatory cascade.

Signaling Pathway

The binding of integrins to their ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which influences cell behavior, including proliferation, survival, and cytokine production. Conversely, intracellular signals can modulate the affinity of integrins for their ligands ("inside-out" signaling). This compound acts as a direct antagonist, physically preventing the initial ligand binding that triggers these downstream pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, R411.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Ligand/Stimulus | IC50 (nM) |

| α4/β7 Mediated Cell Adhesion | - | - | 33 |

| T-Cell Proliferation | Human T-cells | VCAM/anti-CD3 | 30 |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | This compound (100 mg IV Infusion) | R411 (200 mg Oral Dose) |

| This compound | ||

| Absolute Bioavailability | - | 27% ± 4% |

| Terminal Half-life (t½) | 7.33 ± 2.29 hours | - |

| Total Clearance (CL) | 19.4 ± 7.1 L/h | - |

| Volume of Distribution (Vd) | 93.1 ± 36.1 L | - |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These are generalized protocols based on standard laboratory practices, as the specific protocols for this compound have not been publicly disclosed.

α4β7-Mediated Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4β7 integrin to its ligand, MAdCAM-1.

Materials:

-

96-well microplates

-

Recombinant human MAdCAM-1

-

α4β7-expressing cells (e.g., RPMI 8866)

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

This compound at various concentrations

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with MAdCAM-1 overnight at 4°C.

-

Cell Labeling: Label the α4β7-expressing cells with Calcein-AM.

-

Compound Incubation: Incubate the labeled cells with varying concentrations of this compound.

-

Adhesion: Add the cell-compound mixture to the MAdCAM-1 coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion at each compound concentration and determine the IC50 value.

In Vitro Characterization of RO0270608: A Technical Guide

Disclaimer: The compound "RO0270608" does not appear in publicly available scientific literature. The following guide is a template based on the in vitro characterization of the well-documented multi-kinase inhibitor, Sunitinib , to demonstrate the requested format and content. Researchers should substitute the data and protocols with those relevant to their specific compound of interest.

This technical guide provides a comprehensive overview of the in vitro characterization of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). The data presented here is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Data Presentation

Table 1: Kinase Inhibition Profile of Sunitinib

| Kinase Target | IC₅₀ (nM) | Assay Type |

| VEGFR2 (KDR) | 9 | Biochemical |

| PDGFRβ | 8 | Biochemical |

| KIT | 4 | Biochemical |

| FLT3 | 21 | Biochemical |

| RET | 35 | Biochemical |

| CSF-1R | 14 | Biochemical |

IC₅₀ values represent the concentration of Sunitinib required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of Sunitinib

| Cell Line | Target Pathway | IC₅₀ (nM) | Assay Type |

| HUVEC | VEGF-induced proliferation | 2 | Cell-based |

| NIH-3T3 | PDGF-induced proliferation | 10 | Cell-based |

| GIST-T1 | KIT-dependent proliferation | 7 | Cell-based |

IC₅₀ values represent the concentration of Sunitinib required to inhibit 50% of the cellular response.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., VEGFR2, PDGFRβ).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Sunitinib (or test compound) at various concentrations.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Add 2.5 µL of 2X kinase solution to each well of a 384-well plate.

-

Add 0.5 µL of the test compound (Sunitinib) at various concentrations (typically a 10-point serial dilution).

-

Add 2 µL of 2.5X substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus, to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Proliferation Assay

This protocol describes how to measure the effect of a compound on the proliferation of a specific cell line.

-

Reagents and Materials:

-

Cancer cell line (e.g., HUVEC, NIH-3T3).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Growth factor (e.g., VEGF, PDGF).

-

Sunitinib (or test compound) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualization

Caption: Experimental workflows for biochemical and cellular assays.

Caption: Sunitinib's mechanism of action on key signaling pathways.[1][2][3][4]

References

In-Depth Pharmacological Profile of RO0270608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO0270608 is the biologically active metabolite of the prodrug Valategrast (R-411). It functions as a potent dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates inflammatory cell trafficking and adhesion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in the context of inflammatory diseases.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion, thereby regulating various physiological processes, including immune responses and inflammation. The α4 integrins, namely α4β1 and α4β7, are predominantly expressed on leukocytes and are pivotal in their migration from the bloodstream into inflamed tissues. The interaction between α4β1 and VCAM-1 is critical for leukocyte recruitment to various inflammatory sites, while the α4β7-MAdCAM-1 interaction is central to lymphocyte homing to the gut-associated lymphoid tissue.

This compound, the active carboxylic acid metabolite of the orally administered prodrug Valategrast, has been identified as a dual antagonist of both α4β1 and α4β7 integrins. This dual antagonism presents a promising therapeutic strategy for a range of inflammatory conditions, including asthma and inflammatory bowel disease.

Chemical Structure

This compound is the active acid form of the prodrug Valategrast.

Chemical Name: (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid

Molecular Formula: C24H19Cl3N2O4

SMILES: Cc1cccc(Cl)c1C(=O)N--INVALID-LINK--C(O)=O[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the α4β1 and α4β7 integrins to their endothelial ligands, VCAM-1 and MAdCAM-1, respectively. This blockade of the integrin-ligand interaction disrupts the adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues. By attenuating this key step in the inflammatory cascade, this compound reduces the accumulation of inflammatory cells at the site of inflammation, thereby mitigating the inflammatory response.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Target | IC50 (nM) |

| α4/β7 Mediated Cell Adhesion | - | α4β7 Integrin | 33 |

| Human T-cell VCAM/anti-CD3 Costimulation (T-cell Proliferation) | Human T-cells | α4β1 Integrin | 30 |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (after oral administration of R411) [2]

| Parameter | Value |

| Absolute Bioavailability | 27% ± 4% |

| Terminal Half-life (t1/2) | 7.33 ± 2.29 hours |

Experimental Protocols

In Vitro: Inhibition of VCAM-1 Binding to Ramos Cells

A common method to assess the inhibitory activity of compounds on α4β1 integrin is a static cell adhesion assay using Ramos cells, which endogenously express α4β1, and recombinant VCAM-1.

Protocol Outline:

-

Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and incubated to allow for protein adhesion.

-

Cell Labeling: Human Ramos cells are labeled with a fluorescent dye, such as Calcein AM, for easy quantification.

-

Compound Incubation: Labeled Ramos cells are pre-incubated with varying concentrations of this compound.

-

Adhesion Assay: The pre-incubated cells are added to the VCAM-1 coated wells and allowed to adhere for a specified time.

-

Washing: Non-adherent cells are removed by a series of gentle washing steps.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

In Vivo: Murine Ovalbumin (OVA)-Induced Airway Inflammation Model

This model is a standard preclinical model for asthma to evaluate the efficacy of anti-inflammatory compounds.

Protocol Outline:

-

Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum). This is typically done on day 0 and day 14.

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for several consecutive days to induce an inflammatory response in the lungs.

-

Drug Administration: this compound is administered to the mice, often intranasally, prior to the OVA challenges.

-

Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

-

Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with H&E and PAS) to evaluate the extent of inflammatory cell infiltration and mucus production.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.

-

Signaling Pathways and Visualizations

This compound, by blocking the binding of α4β1 and α4β7 integrins to their ligands, interferes with the "outside-in" signaling cascade that is crucial for leukocyte activation, firm adhesion, and migration.

Caption: Inhibition of α4β1/VCAM-1 and α4β7/MAdCAM-1 signaling by this compound.

Caption: Workflow for determining the in vitro efficacy of this compound.

Conclusion

This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to inhibit leukocyte adhesion and migration to sites of inflammation underscores its potential as a therapeutic agent for a variety of inflammatory disorders. The pharmacokinetic profile of its prodrug, Valategrast, suggests that oral administration can achieve clinically relevant plasma concentrations of the active metabolite. This technical guide provides a foundational understanding of the pharmacological profile of this compound to support further investigation and development of this and similar molecules.

References

Structural Analysis of RO0270608: A Comprehensive Technical Guide

An In-depth Examination of the Core Structural Features, Physicochemical Properties, and Conformational Analysis of RO0270608 for Researchers, Scientists, and Drug Development Professionals.

Initial Assessment and Identification Challenges:

The identifier "this compound" does not correspond to a publicly documented chemical entity. Extensive searches across chemical databases, scientific literature, and patent repositories have not yielded a definitive chemical structure or associated experimental data for a compound with this designation. This suggests that "this compound" may represent an internal development code, a specific batch number, or a misidentified compound.

Without a confirmed chemical identity, a detailed structural analysis as requested is not feasible. The foundational information required for such a guide—including chemical formula, 2D structure, 3D conformation, and associated experimental data—is unavailable in the public domain.

Proposed Forward Strategy:

To enable the creation of the requested in-depth technical guide, the following information is essential:

-

Correct Chemical Identifier: Please provide the standard chemical name (e.g., IUPAC name), CAS Registry Number, or another widely recognized identifier for the compound of interest.

-

Chemical Structure: A 2D structure file (e.g., MOL file, SMILES string) or a clear chemical drawing would be invaluable.

-

Source of the Identifier: Information regarding the origin of the "this compound" identifier (e.g., a specific company, research project, or publication) could provide the necessary context to locate the correct information.

Upon receipt of a verifiable chemical identity, a comprehensive technical guide will be generated, encompassing the following sections as originally requested:

-

Physicochemical Properties: A tabulated summary of key quantitative data, including but not limited to molecular weight, pKa, logP, and solubility.

-

Structural Elucidation Data: A detailed overview of the experimental techniques used to confirm the structure, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, where data is available.

-

Conformational Analysis: An exploration of the molecule's three-dimensional structure and flexibility, which are critical for understanding its biological activity.

-

Signaling Pathways and Mechanism of Action: Where applicable and supported by literature, diagrams of relevant biological pathways and experimental workflows will be generated using the DOT language to visualize the compound's interactions and effects.

-

Experimental Protocols: Detailed methodologies for key experiments cited in the literature to provide a reproducible basis for further research.

We are committed to providing a thorough and accurate technical guide. However, this is contingent on the successful identification of the chemical entity . We look forward to receiving the necessary information to proceed with this analysis.

Methodological & Application

Application Notes and Protocols for Cell Adhesion Assays Using the Experimental Compound RO0270608

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific experimental compound RO0270608 is not publicly available. This document provides a generalized experimental protocol and application notes for cell adhesion assays using a hypothetical small molecule inhibitor, herein referred to as this compound, which is presumed to modulate cell adhesion signaling pathways. The presented data is illustrative and not derived from actual experiments with this compound.

Introduction

Cell adhesion is a fundamental biological process that governs tissue architecture, cellular communication, and cell migration.[1] It is primarily mediated by cell adhesion molecules (CAMs), such as integrins, which interact with the extracellular matrix (ECM).[1] Dysregulation of cell adhesion is a hallmark of various pathological conditions, including cancer metastasis and fibrosis. Small molecule inhibitors that target signaling pathways controlling cell adhesion are therefore of significant interest in drug discovery.